
3-(Bromomethyl)-2,5-difluoropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-2,5-difluoropyridine: is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromomethyl group at the third position and two fluorine atoms at the second and fifth positions of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-2,5-difluoropyridine typically involves the bromination of 2,5-difluoropyridine. One common method is the reaction of 2,5-difluoropyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively introduces a bromomethyl group at the third position of the pyridine ring.
Industrial Production Methods: For large-scale industrial production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions: 3-(Bromomethyl)-2,5-difluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of 3-(formyl)-2,5-difluoropyridine or 3-(carboxyl)-2,5-difluoropyridine.
Reduction: Formation of 3-methyl-2,5-difluoropyridine.
科学研究应用
Chemistry: 3-(Bromomethyl)-2,5-difluoropyridine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and materials science.
Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It can be incorporated into bioactive molecules to investigate their pharmacological properties.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the design of molecules with improved efficacy and selectivity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the synthesis of ligands for catalysis and coordination chemistry.
作用机制
The mechanism of action of 3-(Bromomethyl)-2,5-difluoropyridine involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This reactivity can be exploited to design inhibitors or activators of specific enzymes and receptors.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by covalently modifying their active sites.
Receptors: It can bind to receptors and modulate their activity, affecting signal transduction pathways.
DNA/RNA: The compound can interact with nucleic acids, potentially affecting gene expression and replication.
相似化合物的比较
3-(Bromomethyl)-5-methylpyridine: Similar structure but with a methyl group instead of fluorine atoms.
3-(Bromomethyl)-2-fluoropyridine: Contains only one fluorine atom.
3-(Bromomethyl)-4-fluoropyridine: Fluorine atom at the fourth position.
Uniqueness: 3-(Bromomethyl)-2,5-difluoropyridine is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of bioactive molecules.
属性
CAS 编号 |
1227574-11-9 |
|---|---|
分子式 |
C6H4BrF2N |
分子量 |
208.00 g/mol |
IUPAC 名称 |
3-(bromomethyl)-2,5-difluoropyridine |
InChI |
InChI=1S/C6H4BrF2N/c7-2-4-1-5(8)3-10-6(4)9/h1,3H,2H2 |
InChI 键 |
CHWVVMRUIKMCEG-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1CBr)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


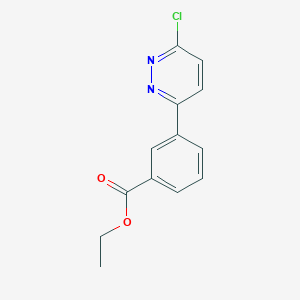


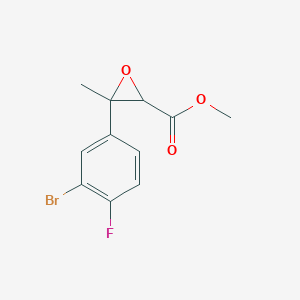
![6-Fluoroisothiazolo[4,3-b]pyridin-3-amine](/img/structure/B13652366.png)
![N-(2-Chloro-4-(trifluoromethyl)phenyl)-2-(2-(3,6-dihydro-2H-pyran-4-yl)-5-ethyl-6-(4-(5-hydroxy-6-methylpyrimidine-4-carbonyl)piperazin-1-yl)-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetamide, sodium salt](/img/structure/B13652371.png)
![Spiro[fluorene-9,9'-xanthen]-4-ylboronic acid](/img/structure/B13652377.png)
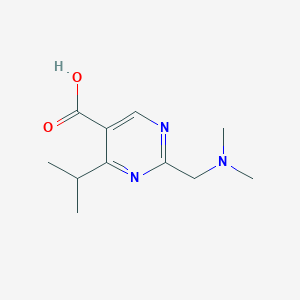
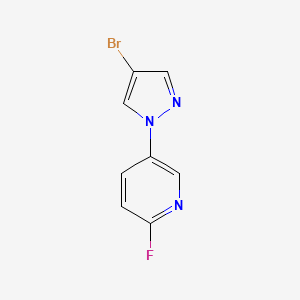
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid hydrochloride](/img/structure/B13652411.png)

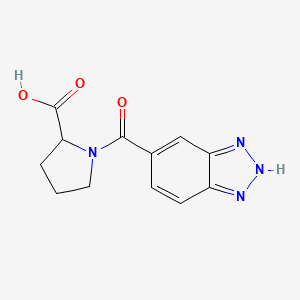
![(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptanedihydrochloride](/img/structure/B13652418.png)
![2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13652419.png)
